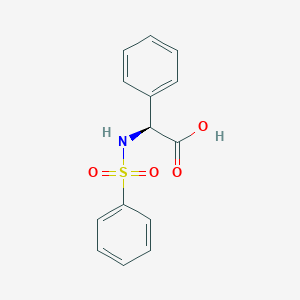

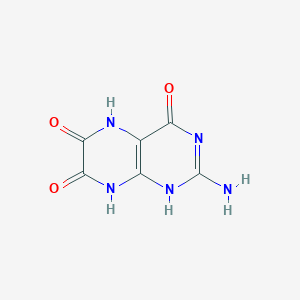

![molecular formula C8H14N2O B7781592 8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime CAS No. 1515-26-0](/img/structure/B7781592.png)

8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime

概要

説明

8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime is a chemical compound that belongs to the family of tropane alkaloids. This compound is known for its unique bicyclic structure, which is central to its biological activity.

将来の方向性

作用機序

Target of Action

The primary target of the compound “8-Azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids . Tropane alkaloids display a wide array of interesting biological activities , suggesting that this compound may interact with similar targets.

Mode of Action

The stereochemical control in the synthesis of the 8-azabicyclo[321]octane architecture is achieved directly in the same transformation or in a desymmetrization process starting from achiral tropinone derivatives . This suggests that the compound may interact with its targets in a stereo-specific manner.

Biochemical Pathways

Given its structural similarity to tropane alkaloids , it may affect similar biochemical pathways. Tropane alkaloids are known to interact with various neurotransmitter systems, including the cholinergic and dopaminergic systems.

Pharmacokinetics

The molecular weight of the compound is 1412108 , which suggests that it may have good bioavailability as compounds with a molecular weight below 500 are generally well absorbed.

Result of Action

Given its structural similarity to tropane alkaloids , it may have similar effects. Tropane alkaloids are known for their psychoactive properties, affecting various neurotransmitter systems and leading to changes in mood, cognition, and behavior.

準備方法

The synthesis of 8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime can be achieved through various synthetic routes. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic structure . Another approach involves the use of asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . Industrial production methods may vary, but they typically involve similar synthetic strategies to ensure the desired stereochemistry and purity of the final product.

化学反応の分析

8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups or altered stereochemistry.

科学的研究の応用

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals. In biology, it has been studied for its potential nematicidal activities against plant-parasitic nematodes . In medicine, derivatives of this compound are explored for their potential therapeutic effects, including their use as anticholinergic agents. Additionally, it has applications in the industry as a precursor for the synthesis of various chemical products .

類似化合物との比較

8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime can be compared to other tropane alkaloids, such as tropine and tropinone. These compounds share a similar bicyclic structure but differ in their functional groups and stereochemistry. The unique oxime functional group in this compound distinguishes it from other tropane derivatives and contributes to its specific chemical properties and biological activities .

特性

IUPAC Name |

N-(8-methyl-8-azabicyclo[3.2.1]octan-3-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-10-7-2-3-8(10)5-6(4-7)9-11/h7-8,11H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOAKBKOUXFNSEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(=NO)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369489 | |

| Record name | 8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1515-26-0 | |

| Record name | 8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

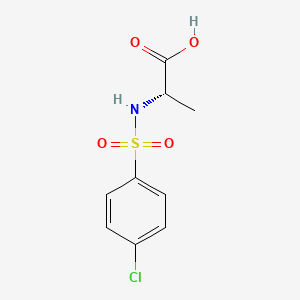

![(2S)-2-{[(4-CHLOROPHENYL)SULFONYL]AMINO}-4-METHYLPENTANOIC ACID](/img/structure/B7781536.png)

![Benzeneacetic acid, alpha-[[(4-chlorophenyl)sulfonyl]amino]-, (alphaS)-](/img/structure/B7781537.png)

![N-[(4-methoxyphenyl)sulfonyl]-L-leucine](/img/structure/B7781553.png)

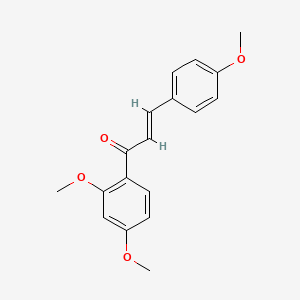

![Acetic acid, 2,2'-[(4-methyl-2-oxo-2H-1-benzopyran-5,7-diyl)bis(oxy)]bis-](/img/structure/B7781560.png)

acetyl}amino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B7781573.png)

![sodium;(6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7781578.png)

![sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7781584.png)

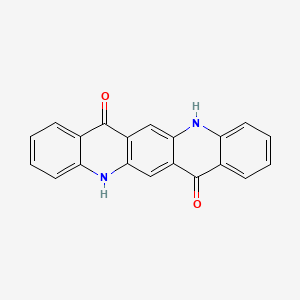

![8-methyl-1,5-dihydropyrimido[5,4-b]indol-4-one](/img/structure/B7781610.png)